molecular formula C9H9N3O2 B13217493 2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid

2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid

Cat. No.: B13217493
M. Wt: 191.19 g/mol
InChI Key: AVVKBXUTEVATBJ-UHFFFAOYSA-N
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Description

2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid is a heterocyclic compound that belongs to the class of imidazo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of acidic conditions, such as trifluoroacetic acid (TFA), to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic routes mentioned above to achieve higher yields and purity on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The specific conditions depend on the desired transformation and the functional groups present in the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated or carbonylated derivatives, while reduction reactions may produce hydrogenated derivatives.

Scientific Research Applications

2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid

InChI

InChI=1S/C9H9N3O2/c1-5-3-6(2)12-4-10-7(9(13)14)8(12)11-5/h3-4H,1-2H3,(H,13,14)

InChI Key

AVVKBXUTEVATBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C(N=CN12)C(=O)O)C

Origin of Product

United States

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